

DL-Alanine-d3: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: *DL-Alanine-d3*

Cat. No.: *B1339985*

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This technical guide provides an in-depth overview of the physical and chemical properties of **DL-Alanine-d3**, a deuterated isotopologue of the amino acid alanine. This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds in their experimental workflows. The guide details the key physicochemical characteristics, provides experimental protocols for property determination, and illustrates its application in metabolic research.

Core Physical and Chemical Properties

DL-Alanine-d3, also known as (±)-2-Amino-3,3,3-trideuteriopropionic acid, is a racemic mixture of the D and L enantiomers of alanine in which the three hydrogen atoms of the methyl group have been replaced with deuterium. This isotopic substitution results in a mass shift of +3 compared to its unlabeled counterpart, making it a valuable tool for mass spectrometry-based applications.^[1]

Below is a summary of its key physical and chemical properties:

Property	Value	References
Chemical Formula	$\text{CD}_3\text{CH}(\text{NH}_2)\text{COOH}$	[2] [3] [4]
Molecular Weight	92.11 g/mol	[1] [2] [3]
CAS Number	53795-94-1	[2] [3]
Appearance	White solid/crystalline powder	[2] [4]
Melting Point	289 °C (decomposes)	[2] [5]
Isotopic Purity	Typically ≥ 98 atom % D	[2] [3]
Solubility (in water at 25°C)	16.6 g/100 g	[6]
Solubility (in ethanol)	Slightly soluble	[7] [8]

Spectroscopic Data

The primary utility of **DL-Alanine-d3** in research stems from its distinct spectroscopic signature compared to endogenous, unlabeled alanine.

Spectroscopic Technique	Key Characteristics	References
Mass Spectrometry	Exhibits a mass shift of M+3, allowing for clear differentiation from natural alanine (M). This is crucial for tracer studies and as an internal standard.	[1] [2] [5]
NMR Spectroscopy	The deuterium substitution leads to the absence of proton signals from the methyl group in ^1H NMR spectra. In ^{13}C NMR, the signal for the methyl carbon will be a triplet due to coupling with deuterium.	[1] [9] [10]
Infrared (IR) Spectroscopy	The C-D stretching and bending vibrations will appear at lower frequencies compared to the C-H vibrations in unlabeled alanine, providing a distinct IR spectrum.	[1]

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties of **DL-Alanine-d3** and its application in metabolic labeling.

Determination of Melting Point

The melting point of amino acids is often accompanied by decomposition. A capillary melting point method is standard for this determination.

Methodology:

- **Sample Preparation:** A small amount of dry **DL-Alanine-d3** powder is packed into a capillary tube to a height of 2-3 mm.

- Apparatus: A calibrated melting point apparatus is used.
- Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
- Observation: The temperature range is recorded from the point at which the substance first begins to melt to when it becomes completely liquid, noting any decomposition (e.g., charring). For amino acids, a decomposition temperature is often reported.

Determination of Solubility

The solubility of **DL-Alanine-d3** can be determined in various solvents using a gravimetric method.

Methodology:

- Equilibration: An excess amount of **DL-Alanine-d3** is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
- Agitation: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
- Sampling: A known volume of the supernatant is carefully withdrawn using a filtered syringe to avoid undissolved solid.
- Solvent Evaporation: The solvent from the collected sample is evaporated to dryness.
- Quantification: The mass of the remaining solid **DL-Alanine-d3** is measured. The solubility is then calculated and expressed as g/100 mL or mol/L.

Metabolic Labeling with DL-Alanine-d3

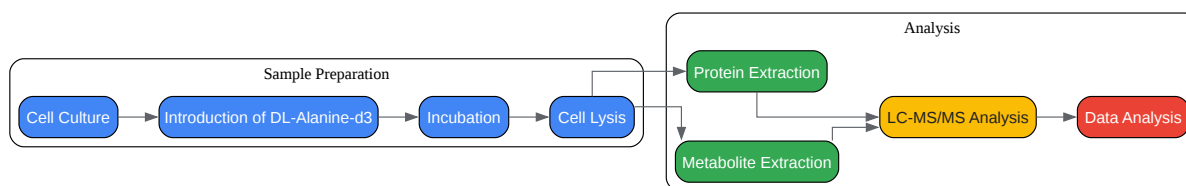
DL-Alanine-d3 can be used as a tracer to study metabolic pathways. The general workflow involves introducing the labeled amino acid to a biological system and tracking its incorporation into metabolites and proteins.

Methodology:

- **Cell Culture:** Cells are cultured in a medium containing a known concentration of **DL-Alanine-d3**.
- **Incubation:** The cells are incubated for a specific period to allow for the uptake and metabolism of the labeled alanine.
- **Metabolite Extraction:** Cellular metabolites are extracted using a suitable solvent system (e.g., methanol/water).
- **Protein Extraction and Hydrolysis:** Proteins are extracted, purified, and then hydrolyzed to their constituent amino acids.
- **Analysis:** The extracts are analyzed by mass spectrometry (LC-MS or GC-MS) to identify and quantify the incorporation of deuterium into various molecules.

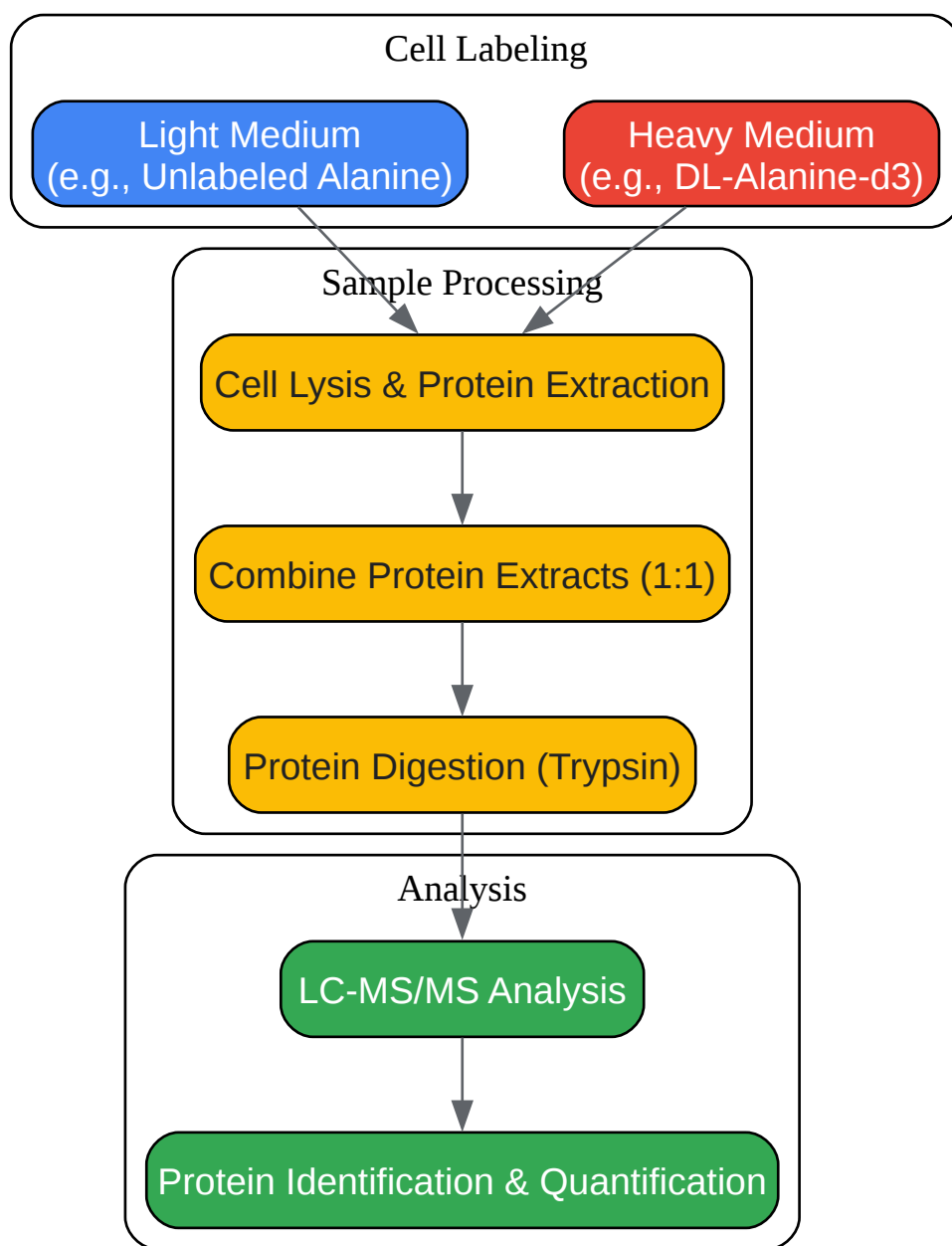
Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows involving **DL-Alanine-d3**.



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Caption: Workflow for a metabolic labeling experiment using **DL-Alanine-d3**.



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Caption: A simplified workflow for SILAC-based quantitative proteomics.

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